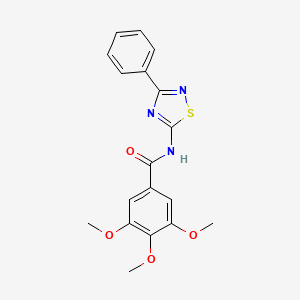

3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

描述

3,4,5-Trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide scaffold linked to a 1,2,4-thiadiazole ring. The benzamide moiety is substituted with three methoxy groups at the 3-, 4-, and 5-positions, which may enhance lipophilicity and influence receptor-binding interactions. This structural motif is prevalent in medicinal chemistry due to its versatility in targeting receptors and enzymes, particularly adenosine receptors and histone deacetylases (HDACs) .

属性

IUPAC Name |

3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)17(22)20-18-19-16(21-26-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCYGOXGQNANSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This core can be synthesized through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine, such as 3-phenyl-1,2,4-thiadiazol-5-amine, under conditions that promote amide bond formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamides or thiadiazoles.

科学研究应用

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has shown potential as a pharmacophore. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: This compound has been investigated for its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

作用机制

The mechanism by which 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on substituent effects, heterocyclic core modifications, and biological activities.

Thiadiazolobenzamide Derivatives

LUF5437 (N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide)

- Substituents : 4-hydroxybenzamide.

- Activity: Potent adenosine A1 receptor antagonist (Ki = 7 nM).

- Key Difference : Hydroxyl group at the 4-position enhances polarity but reduces lipophilicity compared to methoxy groups. This substitution correlates with high A1 selectivity .

LUF5417 (N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide)

- Substituents : 4-methoxybenzamide.

- Activity: Selective adenosine A3 receptor antagonist (Ki = 82 nM).

- Key Difference : Methoxy group balances lipophilicity and electronic effects, favoring A3 binding .

Target Compound (3,4,5-Trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide)

- Substituents : 3,4,5-Trimethoxybenzamide.

Heterocyclic Core Modifications

N-(4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide Derivatives

- Core Modification : Oxadiazole replaces thiadiazole.

- Activity : Varied antiproliferative effects (e.g., compound 7i showed 95% yield and IR spectral features consistent with benzamide-oxadiazole hybrids).

PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)

- Core Modification : Benzopyrrolo-oxazine replaces thiadiazole.

- Activity : Full antagonist of G-protein-coupled estrogen receptor (GPER).

- Key Difference : The fused bicyclic system introduces planar rigidity, enhancing receptor interaction specificity .

Functionalized Thiadiazole Derivatives

Compound VIa (4-((4-Methyl-benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzamide)

- Substituents : 4-(4-methyl-benzyloxy)benzamide.

- Activity: HDAC8 inhibitor with antiproliferative activity against colon cancer cells (IC50 values comparable to Vorinostat).

- Key Difference : Benzyloxy substituent improves solubility while maintaining HDAC binding .

Compound 509 (4-(Diethoxyphosphoryl)methyl-N-(3-phenyl[1,2,4]thiadiazol-5-yl)benzamide)

- Substituents : Diethoxyphosphoryl group.

- Activity : Mesangial cell proliferation inhibitor.

- Key Difference : Phosphoryl group introduces steric and electronic effects, enabling covalent interactions with sulfhydryl groups .

Structure-Activity Relationship (SAR) Analysis

| Compound | Substituents | Core Heterocycle | Biological Activity | Key SAR Insight |

|---|---|---|---|---|

| Target Compound | 3,4,5-Trimethoxy | 1,2,4-Thiadiazole | Unknown (inferred receptor antagonism) | Trimethoxy enhances lipophilicity. |

| LUF5437 | 4-Hydroxy | 1,2,4-Thiadiazole | A1 antagonist (7 nM) | Hydroxy group favors A1 selectivity. |

| LUF5417 | 4-Methoxy | 1,2,4-Thiadiazole | A3 antagonist (82 nM) | Methoxy balances polarity and affinity. |

| VIa | 4-(4-Methyl-benzyloxy) | 1,2,4-Thiadiazole | HDAC8 inhibition | Benzyloxy improves solubility. |

| PBX2 | 3,4,5-Trimethoxy | Benzopyrrolo-oxazine | GPER antagonist | Fused core enhances rigidity. |

生物活性

3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C18H17N3O4S

- Molecular Weight : 371.4 g/mol

The presence of the trimethoxy group and the thiadiazol moiety contributes to its unique biological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It targets multiple pathways involved in cancer cell proliferation and survival:

- Inhibition of Tubulin : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Heat Shock Protein 90 (Hsp90) : Inhibition of Hsp90 affects various client proteins involved in cancer progression.

- Thioredoxin Reductase (TrxR) : This inhibition may enhance oxidative stress in cancer cells, promoting apoptosis.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Its derivatives have been studied for their efficacy against various pathogens:

- Antibacterial Activity : Derivatives containing thiadiazole units have demonstrated activity against Gram-positive and Gram-negative bacteria. For instance, modifications that include halogen substitutions have shown enhanced antibacterial effects .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20–28 μg/mL |

| Escherichia coli | 32–42 μg/mL |

| Candida albicans | Not specified |

The biological activity of this compound is attributed to several mechanisms:

- Cell Signaling Pathways : It modulates key signaling pathways such as ERK2 and caspase activation.

- Gene Expression Regulation : The compound influences gene expression related to cell survival and apoptosis .

Synthesis and Biological Evaluation

A study synthesized derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives exhibited enhanced anticancer properties compared to the parent compound. For example:

- Compound A showed an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including colon adenocarcinoma and lung carcinoma .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. Its multi-target action implies a complex interaction with biological systems which may enhance its therapeutic efficacy while potentially reducing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。